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Compound of Interest

(R)-3-(4-

Compound Name:
Phenoxyphenoxy)pyrrolidine HCI

Cat. No.: B12285746

Get Quote

Executive Summary

(R)-3-(4-Phenoxyphenoxy)pyrrolidine (CAS: 942304-30-5 for HCI salt) is a high-value chiral
intermediate characterized by a pyrrolidine core substituted at the 3-position with a

phenoxyphenyl ether moiety. Unlike its piperidine analog—which is the key scaffold for the BTK
inhibitor Ibrutinib—this pyrrolidine derivative serves a distinct role in medicinal chemistry. It acts
as a potent scaffold for Leukotriene A4 Hydrolase (LTA4H) inhibitors and is utilized in diversity-
oriented synthesis to probe structure-activity relationships (SAR) where a contracted ring size
(5-membered vs. 6-membered) is required to optimize binding affinity and metabolic stability.

Structural & Physicochemical Profile

The molecule features a single chiral center at the C3 position of the pyrrolidine ring. The (R)-
configuration is critical for biological recognition, often dictating the stereospecific fit within
enzyme active sites such as the LTA4H hydrophobic tunnel.
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Property Specification
IUPAC Name (3R)-3-(4-phenoxyphenoxy)pyrrolidine
Molecular Formula C16H17NO2

255.31 g/mol (Free base) / 291.77 g/mol (HCI

Molecular Weight
salt)

Chiralit R)-Enantiomer
y

Kev Functionalit Secondary Amine (Nucleophile), Diaryl Ether
ey Functionali
Y Y (Lipophilic Anchor)

pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)

LogP (Calc.) ~3.2 (High lipophilicity due to phenoxy group)

Structural Significance[2]

o Conformational Restriction: The 5-membered pyrrolidine ring imposes a distinct vector on the
substituent compared to flexible alkyl chains or 6-membered piperidines, often improving
selectivity for narrow binding pockets.

o Ether Linkage: The phenoxy ether provides metabolic stability (unlike esters) and rotational
freedom to adapt to hydrophobic domains in target proteins.

Synthetic Routes & Process Chemistry

The synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine relies on the Mitsunobu reaction, a
powerful tool for inverting stereochemistry while forming carbon-oxygen bonds. This route
ensures high enantiomeric excess (ee) by starting from the commercially available (S)-N-Boc-
3-pyrrolidinol.

Reaction Logic (Causality)

« Inversion of Configuration: The Mitsunobu reaction proceeds with Walden inversion. To
obtain the (R)-product, one must start with the (S)-alcohol.
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» Boc-Protection: The secondary amine must be protected (e.g., Boc) to prevent N-alkylation
and ensure chemoselectivity toward the oxygen nucleophile.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride.

Step 1: Mitsunobu Coupling[1]

» Reagents: (S)-1-Boc-3-pyrrolidinol (1.0 eq), 4-Phenoxyphenol (1.1 eq), Triphenylphosphine
(PPhs, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

e Solvent: Anhydrous THF (0.1 M concentration).
e Protocol:

o Charge (S)-1-Boc-3-pyrrolidinol, 4-phenoxyphenol, and PPhs into a dry reactor under
nitrogen.

o Dissolve in anhydrous THF and cool to 0°C.

o Add DIAD dropwise over 30 minutes. Control: Maintain temp < 5°C to minimize side
reactions.

o Warm to room temperature and stir for 12—16 hours.

o Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of
phenol.

o Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane to precipitate
triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography
to yield (R)-1-Boc-3-(4-phenoxyphenoxy)pyrrolidine.

Step 2: Deprotection
o Reagents: 4M HCI in Dioxane or Trifluoroacetic acid (TFA) in DCM.

e Protocol:
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o Dissolve the Boc-intermediate in Dioxane (or DCM).

o Add 4M HCI in Dioxane (5 eq) at 0°C.

o Stir at room temperature for 2—4 hours.

o Validation: LC-MS should show mass peak [M+H]* = 256.1.

o Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the white solid HCI
salt.

Visualization: Synthetic Pathway
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Caption: Stereoselective synthesis via Mitsunobu inversion. Note the transition from (S)-alcohol
to (R)-ether.

Application in Drug Discovery: LTA4H Inhibition

While structurally distinct from the Ibrutinib intermediate, this pyrrolidine scaffold is a validated
pharmacophore for inhibiting Leukotriene A4 Hydrolase (LTA4H).

Mechanism of Action

LTA4H is a bifunctional enzyme with epoxide hydrolase activity that converts unstable LTA4 into
the potent inflammatory mediator LTBA4.[2]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12285746/docs?utm_src=pdf-body-img#technical-guide-r-3-4-phenoxyphenoxy-pyrrolidine-as-a-chiral-building-block
https://fileserver-az.core.ac.uk/download/pdf/296200647.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12285746?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Binding Mode: The phenoxyphenyl group acts as a "lipophilic anchor,” penetrating the
hydrophobic tunnel of the LTA4H active site.

» Chiral Recognition: The (R)-pyrrolidine amine forms a critical salt bridge or hydrogen bond
with acidic residues (e.g., Glu/Asp) near the entrance of the catalytic pocket, positioning the
ether oxygen to disrupt the zinc-dependent hydrolysis of LTA4.

Pathway Visualization
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Caption: Intervention point of the pyrrolidine inhibitor within the Arachidonic Acid cascade.

Quality Control & Analytics

To ensure the integrity of this chiral building block for library synthesis or biological assays, the

following QC parameters are mandatory.
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Test Method Acceptance Criteria

HPLC (C18 Column, ACN/H20

Purity ] > 98.0% Area
gradient)
i ) Chiral HPLC (e.g., Chiralpak
Chiral Purity > 99.0% ee
AD-H or IA)
Identity 1H NMR (400 MHz, DMSO-de) Conforms to structure
Residual Solvent GC-Headspace < ICH Limits (THF, Dioxane)

Chiral HPLC Method Example:

e Column: Chiralpak IA (4.6 x 250 mm, 5 pum)

e Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
e Flow Rate: 1.0 mL/min[3]

o Detection: UV @ 254 nm|[3]

o Rationale: The basic modifier (diethylamine) is essential to suppress tailing of the secondary

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review
[mdpi.com]

o 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

¢ 3. researchgate.net [researchgate.net]

¢ 4. tcichemicals.com [tcichemicals.com]

¢ 5. masterorganicchemistry.com [masterorganicchemistry.com]
¢ 6. Mitsunobu Reaction [organic-chemistry.org]

¢ To cite this document: BenchChem. [Technical Guide: (R)-3-(4-Phenoxyphenoxy)pyrrolidine
as a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12285746/docs#technical-guide-r-3-4-
phenoxyphenoxy-pyrrolidine-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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